molecular formula C13H11N5O2 B10905320 2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole

2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole

Cat. No.: B10905320
M. Wt: 269.26 g/mol
InChI Key: PVGXVHQUBSDHSM-UHFFFAOYSA-N
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Description

2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole is a heterocyclic compound that features a bipyrazole core with a methyl group at the 2’ position and a nitrophenyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole typically involves the reaction of 4-nitrophenylhydrazine with 2-methyl-3-oxobutanenitrile under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C13H11N5O2/c1-16-13(6-8-14-16)12-7-9-17(15-12)10-2-4-11(5-3-10)18(19)20/h2-9H,1H3

InChI Key

PVGXVHQUBSDHSM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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